REACTION_SMILES
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[F:1][C:2]([c:3]1[cH:4][c:5]2[c:6]([n:7][cH:8]1)[n:9]([CH2:17][c:18]1[cH:19][c:20]([F:24])[cH:21][cH:22][cH:23]1)[c:10]([C:12]([O:14][CH2:13][CH3:15])=[O:16])[cH:11]2)([F:25])[F:26].[NH2:27][c:28]1[cH:29][cH:30][c:31]2[c:32]([n:33][c:34]([CH3:36])[s:35]2)[cH:37]1>>[F:1][C:2]([c:3]1[cH:4][c:5]2[c:6]([n:7][cH:8]1)[n:9]([CH2:17][c:18]1[cH:19][c:20]([F:24])[cH:21][cH:22][cH:23]1)[c:10]([C:12](=[O:14])[NH:27][c:28]1[cH:29][cH:30][c:31]3[c:32]([n:33][c:34]([CH3:36])[s:35]3)[cH:37]1)[cH:11]2)([F:25])[F:26]
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Name
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CCOC(=O)c1cc2cc(C(F)(F)F)cnc2n1Cc1cccc(F)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cc2cc(C(F)(F)F)cnc2n1Cc1cccc(F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nc2cc(N)ccc2s1
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Name
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Type
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product
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Smiles
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Cc1nc2cc(NC(=O)c3cc4cc(C(F)(F)F)cnc4n3Cc3cccc(F)c3)ccc2s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |